molecular formula C14H11F4N B3335139 N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline CAS No. 1042510-31-5

N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline

Cat. No.: B3335139
CAS No.: 1042510-31-5
M. Wt: 269.24 g/mol
InChI Key: YAMCOSLUVUTNMC-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline: is an organic compound that belongs to the class of anilines It features a benzyl group substituted with a fluorine atom at the 3-position and an aniline moiety substituted with a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method to synthesize N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Reductive Amination: Another approach is the reductive amination of 3-fluorobenzaldehyde with 2-(trifluoromethyl)aniline using a reducing agent like sodium triacetoxyborohydride in an organic solvent such as methanol.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline can undergo oxidation reactions, typically forming corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine and trifluoromethyl groups influence the reactivity and regioselectivity of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its fluorine and trifluoromethyl groups can enhance binding affinity and selectivity for certain biological targets.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to improved pharmacokinetic properties and target specificity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-Fluorobenzyl)-4-(trifluoromethyl)benzamide
  • 3-Fluorobenzyl chloride
  • 3-Fluorobenzyl alcohol

Comparison:

  • N-(3-Fluorobenzyl)-4-(trifluoromethyl)benzamide: Similar in structure but with a benzamide group instead of an aniline moiety. This difference can significantly alter its chemical reactivity and biological activity.
  • 3-Fluorobenzyl chloride: A precursor in the synthesis of N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline. It is more reactive due to the presence of the chloride group.
  • 3-Fluorobenzyl alcohol: Another related compound, differing by the presence of a hydroxyl group instead of an aniline or trifluoromethyl group. This alters its solubility and reactivity.

This compound stands out due to the combined presence of fluorine and trifluoromethyl groups, which impart unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(16,17)18/h1-8,19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMCOSLUVUTNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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